molecular formula C19H22N4 B5718991 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Cat. No. B5718991
M. Wt: 306.4 g/mol
InChI Key: JWBULUZBRAMZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-888 or veliparib and is a PARP inhibitor. PARP inhibitors are a class of drugs that have shown promise in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy.

Mechanism of Action

ABT-888 works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. ABT-888 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the fact that cancer cells often have defects in DNA repair pathways, making them more vulnerable to PARP inhibition. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

ABT-888 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for research on ABT-888. One area of interest is the development of new PARP inhibitors with improved selectivity, potency, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibition, allowing for more personalized cancer therapy. Finally, there is also interest in exploring the potential use of PARP inhibitors like ABT-888 in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of ABT-888 involves several steps, starting with the reaction of 4-(dimethylamino)benzaldehyde with allylamine to form 1-allyl-4-(dimethylamino)benzylamine. This intermediate is then reacted with 2-aminobenzimidazole to yield 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine.

Scientific Research Applications

ABT-888 has been extensively studied for its potential use in cancer treatment. PARP inhibitors like ABT-888 work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cancer cells with defects in DNA repair pathways are particularly vulnerable to PARP inhibition, making ABT-888 a promising candidate for cancer therapy.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBULUZBRAMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.